molecular formula C11H12N2O2S2 B11782798 5-(Methylsulfonyl)-4-(o-tolyl)thiazol-2-amine

5-(Methylsulfonyl)-4-(o-tolyl)thiazol-2-amine

Cat. No.: B11782798
M. Wt: 268.4 g/mol
InChI Key: WVVZBDRFZSXJHU-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-4-(o-tolyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methylsulfonyl group and an o-tolyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-4-(o-tolyl)thiazol-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of o-toluidine with methylsulfonyl chloride to form an intermediate, which is then cyclized with a thioamide to produce the desired thiazole compound. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-4-(o-tolyl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

5-(Methylsulfonyl)-4-(o-tolyl)thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-4-(o-tolyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfonyl)-4-(p-tolyl)thiazol-2-amine
  • 5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine
  • 5-(Ethylsulfonyl)-4-(o-tolyl)thiazol-2-amine

Uniqueness

Compared to similar compounds, 5-(Methylsulfonyl)-4-(o-tolyl)thiazol-2-amine is unique due to the specific positioning of the methylsulfonyl and o-tolyl groups on the thiazole ring

Properties

Molecular Formula

C11H12N2O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

4-(2-methylphenyl)-5-methylsulfonyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2O2S2/c1-7-5-3-4-6-8(7)9-10(17(2,14)15)16-11(12)13-9/h3-6H,1-2H3,(H2,12,13)

InChI Key

WVVZBDRFZSXJHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(SC(=N2)N)S(=O)(=O)C

Origin of Product

United States

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